![molecular formula C12H11BrN2O2S B2413906 1-[(4-溴苯基)磺酰基]-3-环丙基-1H-吡唑 CAS No. 956977-35-8](/img/structure/B2413906.png)

1-[(4-溴苯基)磺酰基]-3-环丙基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

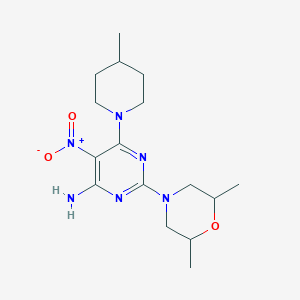

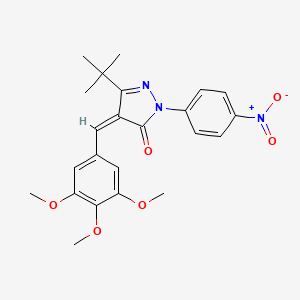

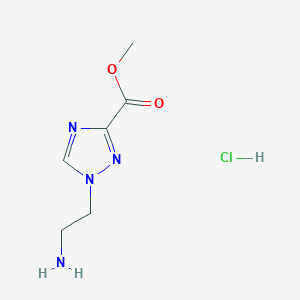

The compound “1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-bromophenylsulfonyl group and a cyclopropyl group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through electrophilic aromatic substitution . This involves the attack of an electrophile on the carbon atoms of the aromatic ring .Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its constituent parts. It would have a pyrazole core, with a 4-bromophenylsulfonyl group and a cyclopropyl group attached. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学研究应用

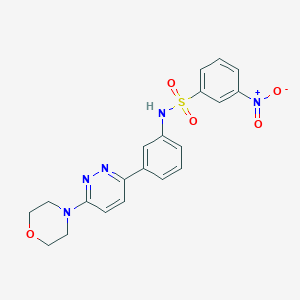

Antileishmanial Activity

Leishmaniasis, caused by Leishmania strains transmitted through sandfly bites, affects millions worldwide. Existing treatments face challenges due to suboptimal outcomes and drug-resistant strains. Research has shown that certain hydrazine-coupled pyrazoles, including compound 13, exhibit potent antileishmanial activity . Compound 13 demonstrated superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies further support its efficacy against Leishmania .

Antimalarial Potential

Malaria, transmitted by Plasmodium strains via mosquito bites, remains a global health concern. Drug-resistant Plasmodium falciparum complicates treatment. Hydrazine-coupled pyrazoles, such as compounds 14 and 15, have shown promise as antimalarial agents. Compound 15 achieved 90.4% suppression against Plasmodium berghei, highlighting its potential .

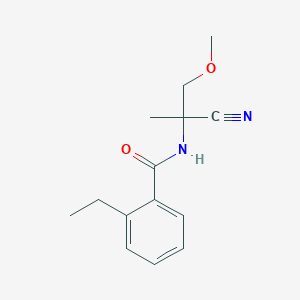

Synthesis and Structural Verification

Researchers successfully synthesized hydrazine-coupled pyrazoles and verified their structures using elemental microanalysis, FTIR, and 1H NMR techniques. For example, compound 4, an intermediate, was characterized by its 1H NMR data .

Other Potential Applications

While the above applications are well-documented, ongoing research may reveal additional uses for this compound. Investigating its effects on other diseases, cellular pathways, or biological targets could yield valuable insights.

作用机制

Target of Action

The primary targets of 1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to specific sites on the target organisms, leading to changes in their biological functions .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their inhibition . This results in the suppression of the organisms’ activities, thereby alleviating the symptoms of the diseases they cause .

Result of Action

The compound has been shown to have potent antileishmanial and antimalarial activities . In particular, it has demonstrated superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

未来方向

属性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3-cyclopropylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c13-10-3-5-11(6-4-10)18(16,17)15-8-7-12(14-15)9-1-2-9/h3-9H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMLUNUXYZWUFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413829.png)

![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2413831.png)

![N-(4-acetylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2413844.png)